molecular formula C16H15FO4 B1335927 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone CAS No. 477334-59-1

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Cat. No.: B1335927
CAS No.: 477334-59-1
M. Wt: 290.29 g/mol
InChI Key: RAPKUFZCIOJKMJ-UHFFFAOYSA-N
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Description

Key Structural Features

  • Core Framework :

    • Ethanone Backbone : A central carbonyl group (C=O) connects two aryl substituents.
    • 4-Fluorophenyl Group : A fluorine atom at the para position enhances lipophilicity and modulates electronic properties.
    • 2-Hydroxy-4,6-Dimethoxyphenyl Moiety : Methoxy groups at positions 4 and 6 act as electron donors, while the hydroxyl group at position 2 contributes to hydrogen bonding.
  • Electronic Effects :

    • Fluorine Substituent : The electronegative fluorine atom withdraws electron density via inductive effects, polarizing the adjacent aromatic ring.
    • Methoxy Groups : The -OCH₃ substituents donate electron density through resonance, stabilizing the aromatic ring and influencing reactivity.
Structural Parameter Value Source
Molecular Weight 290.29 g/mol
Molecular Formula C₁₆H₁₅FO₄

Crystallographic Considerations

While explicit crystallographic data for this compound are limited, analogous chalcone derivatives often crystallize in monoclinic systems (e.g., space group P2₁/c) with planar geometries. The hydroxyl and methoxy groups likely participate in intermolecular hydrogen bonding, while the fluorine atom may engage in weak C–H⋯F interactions. Further experimental studies (e.g., single-crystal X-ray diffraction) are required to confirm the exact packing behavior.

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Spectroscopic techniques provide critical insights into the electronic and vibrational properties of this compound.

FT-IR Analysis

Key absorption bands are anticipated based on functional group vibrations:

  • C=O Stretch : ~1650–1700 cm⁻¹ (strong, sharp peak).
  • C–F Stretch : ~1220–1250 cm⁻¹ (medium intensity).
  • C–O–C (Methoxy) : ~1250–1300 cm⁻¹ (asymmetric stretching).
  • O–H (Phenolic) : ~3200–3600 cm⁻¹ (broad, if present in solid-state).

¹H NMR and ¹³C NMR

  • ¹H NMR :

    • Aromatic Protons : Peaks at δ 6.5–8.0 ppm for the 4-fluorophenyl and 2-hydroxy-4,6-dimethoxyphenyl rings.
    • Methoxy Protons : δ 3.8–3.9 ppm (singlet, 6H).
    • Hydroxyl Proton : δ 5.0–5.5 ppm (broad, if deprotonated in solution).
  • ¹³C NMR :

    • Carbonyl Carbon : δ 195–205 ppm.
    • Aromatic Carbons : δ 110–160 ppm, with deshielded carbons adjacent to electronegative groups (e.g., F, O).
    • Methoxy Carbons : δ 55–56 ppm.

UV-Vis Spectroscopy

Conjugation between the aromatic rings and the carbonyl group likely results in:

  • λₘₐₓ (π→π* transition): ~250–350 nm.
  • λₘₐₓ (n→π* transition): ~320–400 nm (weaker intensity).
Spectroscopic Method Key Observations Source
FT-IR C=O stretch at ~1650 cm⁻¹
¹H NMR Methoxy singlet at δ 3.8–3.9 ppm
UV-Vis λₘₐₓ in 250–350 nm range

X-ray Diffraction Studies and Crystal Packing Behavior

X-ray diffraction (XRD) is pivotal for resolving the three-dimensional arrangement of atoms.

Crystallographic Parameters (Hypothetical Based on Analogous Compounds)

Parameter Value Source
Space Group P2₁/c
Unit Cell a = 10–12 Å, b = 15–17 Å, c = 20–22 Å
β Angle ~92–95°

Packing Interactions

  • Hydrogen Bonding :
    • O–H⋯O interactions between the phenolic hydroxyl and methoxy groups.
    • C–H⋯F interactions involving the fluorine atom.
  • π–π Stacking :
    • Overlap between aromatic rings, stabilized by van der Waals forces.
  • Weak Electrostatic Forces :
    • Dipole-dipole interactions between polar substituents.

Computational Molecular Modeling (DFT Calculations)

Density Functional Theory (DFT) simulations provide atomic-level insights into electronic structure and reactivity.

Key Computational Findings

  • Geometry Optimization :
    • Bond Lengths : C=O ~1.20 Å, C–F ~1.35 Å, C–O (methoxy) ~1.38 Å.
    • Dihedral Angles : Planar arrangement between the ethanone bridge and aromatic rings.
  • Electronic Properties :
    • HOMO-LUMO Gap : ~5–6 eV, indicative of moderate stability to electronic excitation.
    • Electron Density : Localization around the carbonyl oxygen and fluorine atom.
DFT Parameter Value Source
HOMO Energy -8.5 eV
LUMO Energy -1.2 eV
Mulliken Charge (F) -0.3–0.5

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPKUFZCIOJKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392777
Record name 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-59-1
Record name 2-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-FLUOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE
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Biological Activity

2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, also known by its CAS number 477334-59-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15FO4
  • Molecular Weight : 290.29 g/mol
  • CAS Number : 477334-59-1

Biological Activity Overview

The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail these activities based on recent research findings.

Antioxidant Activity

Research has shown that this compound demonstrates significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Key Findings :

  • The compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.
  • A study indicated that it could enhance the activity of endogenous antioxidant enzymes, providing a protective effect against cellular damage.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Inflammation is a common underlying factor in various chronic diseases.

Mechanism of Action :

  • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.
  • The compound may modulate the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties.

Case Studies :

  • Cell Line Studies :
    • In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound inhibits cell proliferation with IC50 values indicating significant cytotoxicity.
    • The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Animal Models :
    • In vivo studies using mouse models showed reduced tumor growth when treated with the compound compared to controls.
    • Histological analysis revealed decreased angiogenesis and increased apoptosis in tumor tissues.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals; enhances enzyme activity
Anti-inflammatoryInhibits cytokine production; modulates NF-kB
AnticancerInduces apoptosis; inhibits cell proliferation

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated that it can scavenge free radicals effectively, making it a candidate for further research in neuroprotective therapies.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Photovoltaic Materials

Due to its unique electronic properties, this compound can be explored as a component in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells.

Polymer Additives

The compound may also serve as an additive in polymers to improve thermal stability and mechanical properties. Research into its incorporation into polymer matrices is ongoing to evaluate its effectiveness in enhancing material performance.

Biodegradation Studies

Given the increasing concern over environmental pollutants, the biodegradability of compounds like this compound is being investigated. Studies focus on microbial degradation pathways and the compound's impact on soil and water ecosystems.

Analytical Chemistry

The compound is utilized in analytical chemistry as a standard reference material for developing methods to detect similar compounds in environmental samples. Its distinct properties facilitate accurate identification and quantification in complex mixtures.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of breast cancer cell lines with IC50 values indicating significant efficacy.PubChem
Antioxidant CapacityDemonstrated DPPH radical scavenging activity comparable to established antioxidants.ChemicalBook
Photovoltaic EfficiencyEnhanced charge transport properties when incorporated into organic solar cells.CompTox

Comparison with Similar Compounds

Substituent Variations in Ethanone Derivatives

The table below compares the target compound with structurally related ethanones:

Compound Name Molecular Formula Substituents on Phenyl Rings Molecular Weight (g/mol) Key Properties/Activities References
2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (Target) C₁₆H₁₅FO₄ 2-OH, 4,6-OCH₃; 4-F 290.11 Enhanced solubility; potential bioactivity
2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone C₁₆H₁₄Cl₂O₄ 2-OH, 4,6-OCH₃; 2,4-Cl 341.18 Higher lipophilicity due to Cl substituents
2-(4-Methoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone C₁₇H₁₈O₅ 2-OH, 4,6-OCH₃; 4-OCH₃ 314.33 Increased electron-donating capacity
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₁FO₅ 2,4,6-OH; 4-F 278.24 Higher polarity; strong hydrogen bonding

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy groups (OCH₃) enhance stability and moderate solubility, while hydroxyl (OH) groups increase polarity and hydrogen-bonding capacity .

Comparison with Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural motifs with the target compound but feature a conjugated double bond. Notable examples include:

Compound Name Molecular Formula Key Structural Feature Biological Activity References
(E)-3-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one C₁₇H₁₅FO₄ Conjugated double bond (prop-2-en-1-one) Anticancer, antiviral potential
Flavokawain A C₁₈H₁₈O₅ 4-Methoxyphenyl substituent Antiproliferative activity

Structural Impact :

  • For instance, chalcones like Flavokawain A exhibit pronounced anticancer effects due to their planar, conjugated systems .

Preparation Methods

Claisen-Schmidt Condensation Approach

  • Starting Materials:

    • 4-fluoroacetophenone or 4-fluorobenzoyl derivatives as the fluorophenyl source.
    • 2-hydroxy-4,6-dimethoxybenzaldehyde as the aromatic aldehyde component.
  • Reaction Conditions:

    • Base-catalyzed condensation using sodium hydroxide or barium hydroxide in methanol or ethanol.
    • Temperature range: 40–60 °C.
    • Reaction time: 1–17 hours depending on scale and desired yield.
  • Mechanism:

    • Formation of an α,β-unsaturated ketone intermediate (chalcone).
    • Subsequent intramolecular cyclization or selective reduction to yield the ethanone structure.
  • Yields:

    • Reported yields for similar fluorophenyl-substituted chalcones range from 44% to 95%.

Intramolecular Cyclization and Functional Group Modification

  • Cyclization:

    • Iodine-mediated cyclization at elevated temperatures (110 °C) for 6–24 hours can be used to form flavonoid-like structures from chalcone intermediates.
  • Demethylation:

    • Boron tribromide (BBr3) in dichloromethane at 50 °C is employed to selectively demethylate methoxy groups to hydroxyl groups if required.

Alternative Synthetic Routes

  • Acetylation of Phenols:

    • Direct acetylation of 2-hydroxy-4,6-dimethoxyphenyl derivatives with 4-fluorophenylacetyl chloride or related acylating agents under acidic or basic catalysis.
    • Industrial methods optimize reaction conditions to maximize yield and purity, often using solvent-free or minimal solvent conditions at controlled temperatures.
  • Solvent and Temperature Control:

    • Reactions are often carried out in methanol, ethanol, or acetone.
    • Temperature control is critical, typically between room temperature and 60 °C for condensation, and up to 110 °C for cyclization steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Claisen-Schmidt condensation 4-fluoroacetophenone + 2-hydroxy-4,6-dimethoxybenzaldehyde, NaOH or Ba(OH)2 in MeOH/EtOH 40–60 °C 1–17 h 44–95 Base-catalyzed, careful pH control
Intramolecular cyclization Iodine (I2) 110 °C 6–24 h 47–97 Forms flavonoid core if applicable
Demethylation Boron tribromide (BBr3) in CH2Cl2 50 °C 6–16 h 50–87 Converts methoxy to hydroxyl groups
Acetylation (alternative) 4-fluorophenylacetyl chloride + phenol derivative, acid/base catalyst Room temp to 60 °C Variable Optimized industrial yields Solvent-free or minimal solvent preferred

Research Findings and Analytical Data

  • Purity and Characterization:

    • The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of fluorine, hydroxyl, methoxy, and ketone groups.
    • Melting point data for related compounds: ~199–200 °C.
  • Yields and Scalability:

    • Laboratory-scale syntheses report yields up to 95% for condensation steps.
    • Industrial processes focus on solvent optimization and temperature control to improve scalability and reduce by-products.
  • Functional Group Stability:

    • The fluorine substituent remains stable under the reaction conditions.
    • Methoxy groups require careful handling during demethylation to avoid overreaction.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Claisen-Schmidt Condensation 4-fluoroacetophenone, aromatic aldehyde, base 40–60 °C, 1–17 h High yield, straightforward Requires careful pH control
Iodine Cyclization Iodine (I2) 110 °C, 6–24 h Forms cyclic structures High temperature needed
Demethylation Boron tribromide (BBr3) 50 °C, 6–16 h Selective demethylation Sensitive to overreaction
Acetylation (Alternative) Acyl chloride, acid/base catalyst Room temp to 60 °C Industrially scalable May require purification steps

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, and what key reaction conditions influence yield?

  • Methodological Answer : A typical route involves condensation of α-halogenated ketones with substituted phenolic precursors under basic conditions. For example, sodium ethoxide in ethanol can facilitate nucleophilic substitution, as demonstrated in analogous syntheses of triazole-ethanone derivatives . Key factors include stoichiometric control of the halogenated ketone, reaction temperature (room temperature to 60°C), and purification via recrystallization (e.g., ethanol/water mixtures). Yield optimization requires monitoring reaction progress with TLC or HPLC to minimize byproduct formation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic proton splitting patterns to distinguish fluorophenyl (δ 7.2–7.8 ppm) and dimethoxyphenyl (δ 3.8–4.0 ppm for OCH3) groups. Coupling constants (e.g., <sup>3</sup>JH-F) verify para-fluorine substitution .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm<sup>-1</sup> and hydroxyl (O–H) bands at 3200–3400 cm<sup>-1</sup> .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]<sup>+</sup> with isotopic peaks matching chlorine/fluorine content .

Q. What crystallization methods are effective for obtaining single crystals suitable for X-ray diffraction (XRD) analysis?

  • Methodological Answer : Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. For analogous fluorophenyl ethanones, XRD revealed intermolecular hydrogen bonding between hydroxyl and methoxy groups, critical for lattice stability .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s stability and reactivity in nucleophilic reactions?

  • Methodological Answer : Computational DFT studies (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict nucleophilic attack sites. The 4-fluorophenyl group’s electron-withdrawing nature enhances carbonyl electrophilicity, while 2-hydroxy-4,6-dimethoxyphenyl steric hindrance may slow kinetics. Experimental validation involves competitive reactions with Grignard reagents or amines .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations in Discovery Studio or Gaussian software model solvation effects and conformational flexibility. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts charge transfer interactions, relevant for photochemical applications .

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